molecular formula C7H9ClN2O2 B2603251 ethyl (4-chloro-1H-pyrazol-1-yl)acetate CAS No. 51292-40-1

ethyl (4-chloro-1H-pyrazol-1-yl)acetate

Cat. No.: B2603251
CAS No.: 51292-40-1
M. Wt: 188.61
InChI Key: HNUZWWGBTUHKBR-UHFFFAOYSA-N
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Description

Ethyl (4-chloro-1H-pyrazol-1-yl)acetate is a chemical compound with the molecular formula C7H9ClN2O2 It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl (4-chloro-1H-pyrazol-1-yl)acetate can be synthesized through several methods. One common approach involves the reaction of ethyl bromoacetate with 4-chloro-1H-pyrazole in the presence of a base such as potassium carbonate. The reaction typically takes place in an organic solvent like dimethylformamide (DMF) at elevated temperatures.

Another method involves the cyclization of appropriate hydrazine derivatives with α,β-unsaturated carbonyl compounds, followed by chlorination to introduce the chloro substituent at the 4-position of the pyrazole ring .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize optimized reaction conditions to maximize yield and purity while minimizing by-products and waste. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, is common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

Ethyl (4-chloro-1H-pyrazol-1-yl)acetate undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group at the 4-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The pyrazole ring can undergo oxidation to form pyrazolones or reduction to form pyrazolines.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride or potassium carbonate.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Major Products Formed

    Substitution: Formation of substituted pyrazoles.

    Oxidation: Formation of pyrazolones.

    Reduction: Formation of pyrazolines.

    Hydrolysis: Formation of the corresponding carboxylic acid.

Comparison with Similar Compounds

Ethyl (4-chloro-1H-pyrazol-1-yl)acetate can be compared with other pyrazole derivatives, such as:

This compound is unique due to the presence of both the chloro and ester groups, which provide a balance of reactivity and stability, making it a valuable compound for various applications.

Properties

IUPAC Name

ethyl 2-(4-chloropyrazol-1-yl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9ClN2O2/c1-2-12-7(11)5-10-4-6(8)3-9-10/h3-4H,2,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNUZWWGBTUHKBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C=C(C=N1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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